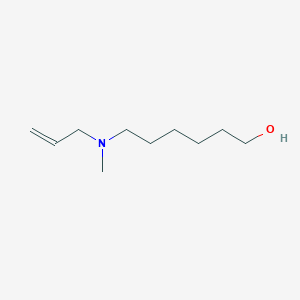

6-(Allyl-methyl-amino)-hexan-1-ol

Description

6-(Allyl-methyl-amino)-hexan-1-ol is a tertiary amine-substituted hexanol derivative characterized by a six-carbon chain with a hydroxyl group at the terminal position and an allyl-methyl-amino substituent at the sixth carbon.

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

6-[methyl(prop-2-enyl)amino]hexan-1-ol |

InChI |

InChI=1S/C10H21NO/c1-3-8-11(2)9-6-4-5-7-10-12/h3,12H,1,4-10H2,2H3 |

InChI Key |

FCAWWDRXCLODHX-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCCCCO)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 6-(Allyl-methyl-amino)-hexan-1-ol and related compounds are summarized below:

Table 1: Structural Comparison

Table 2: Physicochemical Properties

| Property | 6-(Allyl-methyl-amino)-hexan-1-ol* | 6-Aminohexan-1-ol | Hexan-1-ol |

|---|---|---|---|

| Molecular Formula | C₁₀H₂₁NO | C₆H₁₅NO | C₆H₁₄O |

| Molecular Weight (g/mol) | ~171.3 | 117.19 | 102.18 |

| Boiling Point (°C) | Estimated 220–240 | Not reported | 157–158 |

| Solubility | Polar organic solvents | Water-miscible | Limited in water |

| Key Reactivity | Nucleophilic tertiary amine | Amine alkylation | Alcohol oxidation |

*Estimated based on analogous compounds.

Key Research Findings

Synthetic Pathways: Tertiary amino-substituted hexanols (e.g., 6-(dimethylamino)hexan-1-ol) are synthesized via reductive alkylation or Eschweiler–Clarke methylation of primary amines . Chloropyrimidine-substituted derivatives (e.g., 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol) are synthesized via nucleophilic substitution reactions, yielding bioactive intermediates .

Biological Activity :

- NBDHEX (6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol) inhibits glutathione transferases (GSTs), demonstrating pro-apoptotic effects in cancer cells .

- Hexan-1-ol derivatives with tertiary amines may exhibit enhanced membrane permeability compared to primary amines, influencing drug delivery .

Volatile Compound Comparisons: Hexan-1-ol is a common volatile organic compound (VOC) in fruits and olive oil, contributing to "green" and "fruity" aromas . In contrast, amino-substituted hexanols are non-volatile due to higher polarity and molecular weight.

Contradictions and Limitations

- The evidence lacks direct data on 6-(Allyl-methyl-amino)-hexan-1-ol, requiring extrapolation from structurally related compounds.

- Solubility and reactivity profiles of tertiary amino alcohols vary significantly with substituent size and electronic effects, complicating direct comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.